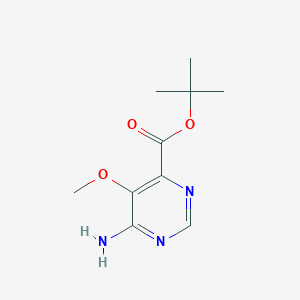

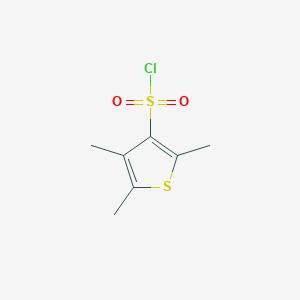

Trimethylthiophene-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethylthiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 98546-91-9 . It has a molecular weight of 224.73 and its IUPAC name is 2,4,5-trimethyl-3-thiophenesulfonyl chloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as Trimethylthiophene-3-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with a chlorinating agent like NaClO2 . The procedure is safe, environmentally benign, and yields a diverse range of sulfonyl chlorides .Molecular Structure Analysis

The InChI code for Trimethylthiophene-3-sulfonyl chloride is 1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Trimethylthiophene-3-sulfonyl chloride is an oil-like substance . It has a molecular weight of 224.73 and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmaceutical Research

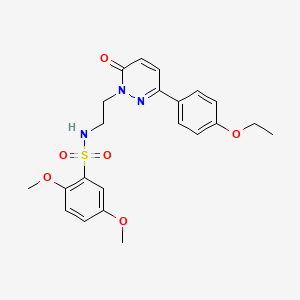

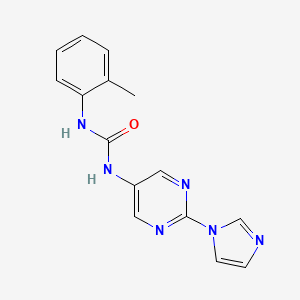

Trimethylthiophene-3-sulfonyl chloride: is utilized in the synthesis of various sulfonamide compounds, which are pivotal in pharmaceutical research . Sulfonamides have a long history of being used as antibacterial agents and continue to be explored for new therapeutic applications. The compound’s ability to act as a sulfonylating agent allows for the creation of diverse sulfonamide structures, potentially leading to novel drug candidates.

Material Science

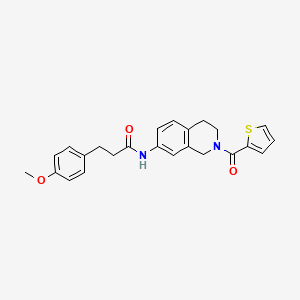

In material science, trimethylthiophene-3-sulfonyl chloride serves as a precursor in the synthesis of thiophene-based polymers . These polymers exhibit unique electronic properties, making them suitable for use in organic semiconductors and conducting materials. The compound’s reactivity is exploited to introduce sulfonyl groups into polymer chains, thereby altering their physical and chemical properties.

Food Industry

Although direct applications of trimethylthiophene-3-sulfonyl chloride in the food industry are not well-documented, its derivatives, particularly sulfones, play a role in food preservation and packaging . Sulfones can be used as stabilizers and have potential applications in enhancing the shelf life of food products.

Chemical Synthesis

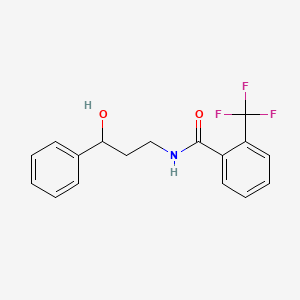

This compound is a valuable reagent in chemical synthesis, especially in the formation of sulfonyl chlorides, which are key intermediates in producing various chemical entities . Its reactive chloride group is essential for introducing sulfonyl functional groups into organic molecules, which is a critical step in synthesizing a wide range of chemical products.

Agriculture

In agriculture, sulfone derivatives, which can be synthesized using trimethylthiophene-3-sulfonyl chloride , are explored for their potential as agrochemicals . These compounds could be developed into pesticides or herbicides, contributing to crop protection and yield improvement.

Biochemistry Research

Trimethylthiophene-3-sulfonyl chloride: is also relevant in biochemistry research for the study of protein and enzyme interactions . The compound can be used to modify amino acids or peptides, which helps in understanding the structure-function relationships of biomolecules.

Safety and Hazards

Trimethylthiophene-3-sulfonyl chloride is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Mecanismo De Acción

Target of Action

Trimethylthiophene-3-sulfonyl chloride is a complex chemical compound with a molecular weight of 224.73 The primary targets of this compound are currently unknown

Action Environment

The action, efficacy, and stability of Trimethylthiophene-3-sulfonyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, it is known to be stored at a temperature of 4 degrees Celsius . .

Propiedades

IUPAC Name |

2,4,5-trimethylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIDLJGXGIFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylthiophene-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)